4-(2-Phenylethyl)benzene-1-carboximidamide
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Overview
Description
4-(2-Phenylethyl)benzene-1-carboximidamide is an organic compound that belongs to the class of aromatic amines It features a benzene ring substituted with a phenylethyl group and a carboximidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Phenylethyl)benzene-1-carboximidamide typically involves the following steps:
Starting Material: The synthesis begins with benzene, which undergoes a Friedel-Crafts alkylation to introduce the phenylethyl group.
Formation of Carboximidamide: The resulting 4-(2-Phenylethyl)benzene is then subjected to a reaction with cyanamide under acidic conditions to form the carboximidamide group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Phenylethyl)benzene-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboximidamide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.
Major Products
Oxidation: 4-(2-Phenylethyl)benzoic acid.
Reduction: 4-(2-Phenylethyl)benzene-1-amine.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
4-(2-Phenylethyl)benzene-1-carboximidamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Phenylethyl)benzene-1-carboximidamide involves its interaction with specific molecular targets. The carboximidamide group can form hydrogen bonds with biological molecules, influencing their function. The phenylethyl group enhances the compound’s ability to interact with hydrophobic regions of proteins and membranes, potentially affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-(2-Phenylethyl)benzene-1-carboxamide: Similar structure but with a carboxamide group instead of carboximidamide.
4-(2-Phenylethyl)benzene-1-carboxylic acid: Contains a carboxylic acid group instead of carboximidamide.
Uniqueness
4-(2-Phenylethyl)benzene-1-carboximidamide is unique due to the presence of the carboximidamide group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
CAS No. |
61625-35-2 |
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Molecular Formula |
C15H16N2 |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
4-(2-phenylethyl)benzenecarboximidamide |
InChI |
InChI=1S/C15H16N2/c16-15(17)14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-5,8-11H,6-7H2,(H3,16,17) |
InChI Key |
CLZFJVGTRPCSQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC=C(C=C2)C(=N)N |
Origin of Product |
United States |
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